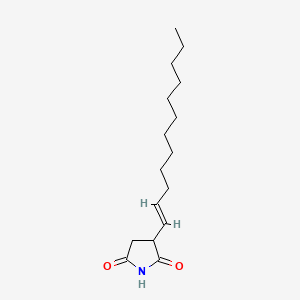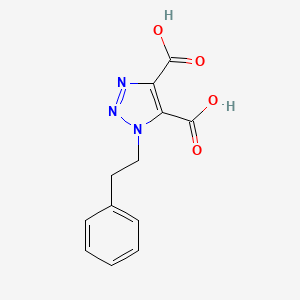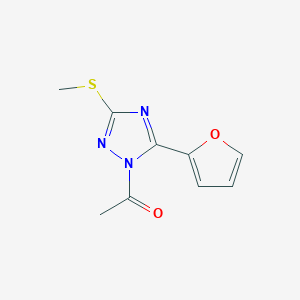
3-(Dodecenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dodecenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The presence of the dodecenyl group adds to its hydrophobic character, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecenyl)pyrrolidine-2,5-dione typically involves the reaction of N-Hydroxysuccinimide with a suitable dodecenyl precursor under specific conditions. One common method involves the use of dimethylformamide as a solvent and a catalyst to facilitate the reaction . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反応の分析
Types of Reactions
3-(Dodecenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield saturated derivatives.
科学的研究の応用
3-(Dodecenyl)pyrrolidine-2,5-dione has several scientific research applications:
作用機序
The mechanism of action of 3-(Dodecenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, depending on the role of the enzyme in the organism.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the dodecenyl group.
3-(2-dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione: A more complex analog with additional functional groups.
Uniqueness
3-(Dodecenyl)pyrrolidine-2,5-dione is unique due to the presence of the dodecenyl group, which imparts specific hydrophobic properties and potential biological activities that are not present in simpler analogs. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
36117-08-5 |
|---|---|
分子式 |
C16H27NO2 |
分子量 |
265.39 g/mol |
IUPAC名 |
3-[(E)-dodec-1-enyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)17-16(14)19/h11-12,14H,2-10,13H2,1H3,(H,17,18,19)/b12-11+ |
InChIキー |
YGFOTRAPPJDADS-VAWYXSNFSA-N |
異性体SMILES |
CCCCCCCCCC/C=C/C1CC(=O)NC1=O |
正規SMILES |
CCCCCCCCCCC=CC1CC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)







